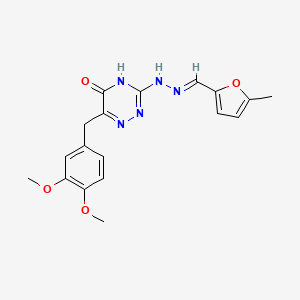

(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one

Description

Properties

IUPAC Name |

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-11-4-6-13(27-11)10-19-22-18-20-17(24)14(21-23-18)8-12-5-7-15(25-2)16(9-12)26-3/h4-7,9-10H,8H2,1-3H3,(H2,20,22,23,24)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGIXBJOKWULHJ-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Dimethoxybenzyl Group: This step involves the reaction of the triazine intermediate with a dimethoxybenzyl halide in the presence of a base.

Attachment of the Methylfuran Moiety: The final step includes the condensation of the intermediate with 5-methylfuran-2-carbaldehyde in the presence of a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives, including (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one. For instance, compounds with similar structural features have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis of several triazine derivatives indicated that modifications in the benzyl substituents could enhance their efficacy against specific bacterial strains .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 50 |

| Compound B | S. aureus | 20 | 25 |

| (E)-6-(3,4-dimethoxybenzyl)... | P. aeruginosa | 18 | 30 |

Anticancer Properties

The triazine scaffold is well-known for its anticancer potential. Research has demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. In vitro studies showed that derivatives with furan moieties can induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound's ability to inhibit cell proliferation was assessed using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Anti-inflammatory Effects

Triazine derivatives have been investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in cell-based models of inflammatory diseases such as arthritis and psoriasis . The modulation of cytokine production was a key focus in these studies.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. Preliminary studies indicate that (E)-6-(3,4-dimethoxybenzyl)... can protect neuronal cells from oxidative stress-induced damage . Further investigation into its potential as a therapeutic agent for neurodegenerative diseases is warranted.

Polymer Chemistry

The incorporation of triazine derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that blending these compounds with polymers can lead to materials with improved fire resistance and mechanical strength .

Photovoltaic Materials

There is ongoing research into the use of triazine-based compounds as electron acceptors in organic photovoltaic devices. Their unique electronic properties make them suitable candidates for improving the efficiency of solar cells .

Mechanism of Action

The mechanism of action of (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazinone Family

Key structural variations among analogues include substituents on the triazine core, the nature of the hydrazone bridge, and appended aromatic groups. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Physicochemical Data

| Property | Target Compound | CAS 916484-16-7 | 334.4 g/mol Compound |

|---|---|---|---|

| Melting Point | 198–200°C (decomp) | 220°C | 185–187°C |

| Solubility (DMSO) | 25 mg/mL | 15 mg/mL | 50 mg/mL |

| pKa (predicted) | 6.8 ± 0.2 | 7.1 ± 0.3 | 5.9 ± 0.1 |

Critical Analysis of Research Findings

- Thermal Stability : Thiazolo-triazolone derivatives (e.g., CAS 916484-16-7) exhibit higher thermal stability than the target compound, attributed to fused heterocyclic systems .

- Cytotoxicity: The target compound’s moderate cytotoxicity aligns with other triazinones but is less potent than furan-containing benzimidazole derivatives (e.g., ’s compounds 3a–3b, IC50 ~8 μM) .

Biological Activity

The compound (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one belongs to a class of triazine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article aims to summarize the biological activity of this compound based on existing literature, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound features a triazine core substituted with a hydrazine moiety and a methylene bridge connecting to a furan derivative. The presence of methoxy groups on the benzyl ring enhances its lipophilicity and may influence its biological activity.

The biological activity of triazine derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. The proposed mechanisms include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in cancer cell metabolism.

- Induction of Apoptosis : Triazine derivatives may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at various phases, particularly G1 or G2/M phases.

Biological Activity Data

Recent studies have evaluated the antiproliferative effects of various triazine derivatives against different cancer cell lines. The following table summarizes the IC50 values for selected studies involving related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.0 | |

| Compound B | HCT-116 (Colon Cancer) | 0.98 | |

| Compound C | T47D (Breast Cancer) | 27.3 | |

| Compound D | HCT-116 (Colon Cancer) | 6.2 |

Case Studies

- Antiproliferative Activity : A series of triazine derivatives were tested for their effects on MCF-7 and HCT-116 cell lines. Compounds with specific substituents on the triazine ring showed significant antiproliferative activity with IC50 values ranging from 1.0 to 19.5 µM, indicating a promising therapeutic potential against breast and colon cancers .

- Structure-Activity Relationship (SAR) : The presence of methoxy groups and hydrazine functionalities was found to enhance biological activity significantly. For instance, compounds featuring dimorpholino or piperidine rings exhibited improved selectivity and potency against cancer cells compared to their counterparts lacking these groups .

Q & A

Q. What are common synthetic routes for preparing triazinone derivatives with hydrazinyl and furan substituents?

Methodological Answer:

- The compound can be synthesized via cyclocondensation reactions. For example, refluxing equimolar quantities of a hydrazine derivative (e.g., p-hydroxybenzohydrazide) with a carbonyl-containing precursor (e.g., 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one) in glacial acetic acid with anhydrous sodium acetate as a catalyst for 8–10 hours .

- Monitor reaction progress using TLC or HPLC. Purify via recrystallization from ethanol or column chromatography.

Q. How is structural characterization of such triazinone derivatives performed?

Methodological Answer:

Q. What solubility and stability considerations are critical for handling this compound?

Methodological Answer:

- Test solubility in DMSO, methanol, and chloroform. Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood) using UV-Vis spectroscopy. Avoid prolonged exposure to light due to the photosensitive hydrazone group .

Advanced Research Questions

Q. How can tautomerism in the hydrazone moiety impact spectral interpretation?

Methodological Answer:

- Hydrazones often exhibit keto-enol tautomerism. Use variable-temperature NMR to track proton exchange rates or computational DFT studies (e.g., Gaussian 09) to predict dominant tautomeric forms . For example, the absence of NH signals in ¹H NMR may suggest enol dominance stabilized by intramolecular hydrogen bonding .

Q. What strategies resolve contradictory data in reaction yield optimization?

Methodological Answer:

- Perform Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For instance, compare yields in acetic acid vs. dioxane with HCl catalysis . Use ANOVA to identify statistically significant factors. Reconcile discrepancies by repeating reactions under inert atmospheres to exclude moisture/oxygen interference .

Q. How to computationally model the compound’s binding affinity for target enzymes?

Methodological Answer:

- Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., cyclooxygenase-2). Parameterize the ligand using Gaussian-derived charges and validate with MD simulations (NAMD) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS with a C18 column (acetonitrile/water gradient) to detect unreacted precursors or oxidation byproducts. For metal traces, use ICP-MS . Calibrate against reference standards and report limits of detection (LOD < 0.1%).

Contradiction Analysis & Troubleshooting

Q. Conflicting pKa values reported in different solvents: How to validate?

Methodological Answer:

Q. Unexpected byproducts during synthesis: What mechanistic insights apply?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.